B1191818 OBP-801

OBP-801

Numéro de catalogue B1191818
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

OBP-801 is an inhibitor of histone deacetylase (HDAC) enzymes, with potential antineoplastic activity. Upon administration, OBP-801 inhibits the activity of HDACs;  this results in an accumulation of highly acetylated chromatin histones, the induction of chromatin remodeling and an altered pattern of gene expression. This leads to selective transcription of tumor suppressor genes, tumor suppressor protein-mediated inhibition of tumor cell division and induction of tumor cell apoptosis. This may inhibit proliferation of susceptible tumor cells.

Applications De Recherche Scientifique

1. Anti-Neuroblastoma Activity OBP-801, a novel histone deacetylase inhibitor, has demonstrated significant anti-neuroblastoma activity both in vitro and in vivo. It has been effective against various human neuroblastoma cell lines, inducing G2/M phase arrest through the p21 pathway and triggering apoptosis. This suggests its potential as a promising therapeutic agent for neuroblastoma treatment (Kaneda et al., 2022).

2. Effectiveness Against Rhabdoid Tumors OBP-801 has shown to induce apoptosis in rhabdoid tumors by epigenetically releasing the silencing of NOXA, an apoptosis mediator. This finding highlights its therapeutic potential for treating rhabdoid tumors (Sugimoto et al., 2020).

3. Application in Rhabdomyosarcoma Research on rhabdomyosarcoma, an aggressive pediatric cancer, revealed that OBP-801 can induce M-phase arrest and apoptosis in rhabdomyosarcoma cells. This positions OBP-801 as a potential treatment option for this type of cancer (Tomoyasu et al., 2018).

4. Impact on Prostate Cancer In prostate cancer, OBP-801 was found to suppress the androgen receptor via miR-320-mediated suppression, contributing to tumor cell growth suppression. This suggests its utility in AR-positive prostate cancer treatment, regardless of androgen dependency (Sato et al., 2016).

5. Efficacy in Myxofibrosarcoma OBP-801 has demonstrated effectiveness in myxofibrosarcoma by inhibiting cell growth and inducing apoptosis. It also showed enhanced effects when combined with other inhibitors, indicating its potential as a novel treatment for this cancer (Kawarazaki et al., 2020).

6. Synergistic Effects in Endometrial Carcinoma A study on endometrial carcinoma revealed that the combination of OBP-801 with a PI3K inhibitor synergistically induces apoptosis and suppresses tumor growth. This combination is proposed as a novel therapeutic strategy for endometrial carcinoma (Yoshioka et al., 2013).

7. Role in Glaucoma Filtration Surgery OBP-801 has shown potential in improving outcomes in glaucoma filtration surgery by inhibiting fibrosis and maintaining filtering blebs, suggesting its applicability in ophthalmic procedures (Yamamoto et al., 2020).

8. Potential in Renal Cell Carcinoma Treatment The combination of OBP-801 with LY294002, a PI3K inhibitor, has been found to induce apoptosis and inhibit cell growth in renal cell carcinoma, highlighting its promise as a treatment for this cancer type (Yamada et al., 2013).

Propriétés

Apparence

Solid powder

Synonymes

OBP-801;  OBP 801;  OBP801.; unknown

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.